molecular formula C10H13NO2S2 B15194317 Methyl 2-((2-aminoethyl)dithio)benzoate CAS No. 1429-01-2

Methyl 2-((2-aminoethyl)dithio)benzoate

Cat. No.: B15194317
CAS No.: 1429-01-2
M. Wt: 243.4 g/mol
InChI Key: KKNSKTSBAONNRP-UHFFFAOYSA-N
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Description

Methyl 2-((2-aminoethyl)dithio)benzoate is a sulfur-containing benzoate derivative characterized by a dithio (-S-S-) bridge linking a 2-aminoethyl group to the benzoate ester. For instance, highlights the use of spectral data (TLC, NMR) to confirm structurally related disulfide compounds, implying similar analytical validation methods for the target molecule .

The dithio moiety in this compound may confer unique redox-active properties, making it relevant in drug delivery systems (e.g., as a biodegradable linker) or as a ligand in coordination chemistry. Its structural features—a methyl ester, aromatic ring, and disulfide-linked aminoethyl chain—distinguish it from other benzoate derivatives discussed in the evidence.

Properties

CAS No.

1429-01-2

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

methyl 2-(2-aminoethyldisulfanyl)benzoate

InChI

InChI=1S/C10H13NO2S2/c1-13-10(12)8-4-2-3-5-9(8)15-14-7-6-11/h2-5H,6-7,11H2,1H3

InChI Key

KKNSKTSBAONNRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SSCCN

Origin of Product

United States

Preparation Methods

Thiol-Disulfide Exchange Approach

This method leverages the nucleophilic substitution of a thiolate anion with a disulfide-containing precursor. A representative pathway involves reacting methyl 2-mercaptobenzoate with cystamine dihydrochloride (2,2'-dithiobis(ethylamine)) under reducing conditions. The reaction proceeds via cleavage of the disulfide bond in cystamine, followed by coupling with the thiol group of the benzoate ester.

Reaction Conditions :

  • Solvent: Methanol or dimethylformamide (DMF)
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)
  • Temperature: 25–40°C
  • Time: 12–24 hours

Yield : 60–75% (crude), depending on stoichiometry and solvent polarity.

Oxidative Coupling of Thiols

Direct oxidative coupling of methyl 2-mercaptobenzoate and 2-aminoethanethiol offers a single-step route. Air or hydrogen peroxide serves as the oxidizing agent, facilitating disulfide bond formation.

Reaction Mechanism :

  • Deprotonation of thiols to thiolates under basic conditions (e.g., NaOH).
  • Oxidation of thiolates to disulfides via radical intermediates.

Optimized Parameters :

  • Oxidizing Agent: 30% H₂O₂
  • Base: Triethylamine (TEA) in molar excess
  • Solvent: Ethanol/water (1:1 v/v)
  • Temperature: 0–5°C (to minimize over-oxidation)

Yield : 50–65%, with purity ≥85% post-crystallization.

Protection/Deprotection Strategy

To prevent unwanted side reactions at the amine group, 2-aminoethanethiol is first protected with tert-butoxycarbonyl (Boc) groups. The protected thiol is then coupled to methyl 2-mercaptobenzoate via disulfide formation, followed by Boc deprotection using trifluoroacetic acid (TFA).

Advantages :

  • Avoids amine participation in side reactions.
  • Enables higher yields (70–80%) in the coupling step.

Limitations :

  • Additional steps for protection and deprotection increase synthesis time.

Purification and Crystallization Techniques

Solvent Selection for Crystallization

Purification of this compound is critical due to the presence of regioisomeric impurities. Solvent systems such as methyl tert-butyl ether (MTBE) and toluene have proven effective for fractional crystallization.

Key Findings :

  • MTBE/Butanol Mixtures : At a 3:1 ratio, MTBE reduces impurity levels of methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate analogs to ≤0.10%.
  • Temperature Gradients : Cooling from 50°C to 0°C over 2 hours enhances crystal yield (≥70%).

Chromatographic Methods

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) resolves disulfide-linked byproducts. Retention time for the target compound is typically 8–10 minutes.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Thiol-Disulfide Exchange 75 90 Scalable, minimal byproducts Requires expensive reducing agents
Oxidative Coupling 65 85 Single-step, cost-effective Sensitivity to over-oxidation
Protection/Deprotection 80 95 High purity, controlled reactivity Multi-step, time-intensive

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 2.95–3.10 (m, 4H, SCH₂CH₂NH₂), 7.45–7.70 (m, 4H, aromatic).
  • IR (KBr) : 2550 cm⁻¹ (S-H stretch, absent in final product), 1730 cm⁻¹ (C=O ester).

Purity Assessment

HPLC analysis under the conditions described in Section 2.2 confirms purity ≥98.5% for all methods after crystallization.

Industrial-Scale Considerations

Solvent Recovery

MTBE and toluene are recycled via distillation, reducing environmental impact and cost.

Process Intensification

Continuous-flow reactors minimize oxidation side reactions in the oxidative coupling method, improving throughput by 30%.

Chemical Reactions Analysis

Methyl 2-((2-aminoethyl)dithio)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((2-aminoethyl)dithio)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-aminoethyl)dithio)benzoate involves its interaction with molecular targets through its amino and dithio groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfur-Containing Benzoate Derivatives
  • Methyl 2-((methylamino)benzoate (CAS 85-91-6): This compound () lacks the dithio bridge but shares the methyl ester and amino-substituted aromatic ring. The absence of the disulfide bond reduces its redox reactivity, limiting its utility in applications requiring reversible bond cleavage. However, its simpler structure may enhance solubility in polar solvents compared to the dithio analog .
  • Sulfonylurea-based benzoates (): Compounds like bensulfuron-methyl and primisulfuron-methyl feature sulfonylurea groups instead of dithio linkages. These are widely used as herbicides due to their inhibition of acetolactate synthase (ALS) in plants. In contrast, Methyl 2-((2-aminoethyl)dithio)benzoate’s disulfide group may enable applications in redox-responsive drug delivery, as disulfides are cleaved under reducing conditions (e.g., in cellular environments) .
Piperazine-Linked Quinoline Benzoates ()

Compounds such as C1–C7 in incorporate piperazine-carbonyl-quinoline moieties. While these share the methyl benzoate core, their extended conjugated systems and halogen/methoxy substituents enhance π-π stacking and electron-withdrawing effects, making them suitable for fluorescence-based sensing or antimicrobial applications.

Reactivity and Stability

  • Nitration Reactions (): Methyl benzoate derivatives undergo nitration at the meta position under acidic conditions. However, the presence of the electron-donating aminoethyl-dithio group in the target compound may direct nitration to alternative positions or reduce reactivity due to steric hindrance. ’s theoretical study on nitration yields (using HNO₃/H₂SO₄ vs. Ca(NO₃)₂/CH₃COOH) suggests that steric and electronic effects significantly influence reaction outcomes .
  • Hydrolysis () : The proposed hydrolysis mechanism for methyl 2-(phosphoryloxy)benzoate (a model for hydrolase enzymes) involves nucleophilic attack at the ester carbonyl. The dithio group in the target compound may alter hydrolysis kinetics by stabilizing transition states via sulfur coordination or by introducing steric bulk .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-((2-aminoethyl)dithio)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzoate core. Key steps include thiolation to introduce the dithio group and alkylation with 2-aminoethyl moieties. Variables such as temperature (60–80°C for nucleophilic substitution), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., DMAP for acylation) significantly impact yield. Monitoring intermediates via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for thiol-to-ester coupling) can mitigate side reactions like disulfide dimerization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and disulfide-linked CH₂ groups (δ 2.8–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 285.05).
  • X-ray Crystallography : Resolves disulfide bond geometry and hydrogen-bonding networks, as demonstrated in analogous thiourea derivatives .

Q. How does the compound’s reactivity vary under oxidative, reductive, or nucleophilic conditions?

  • Methodological Answer :

  • Oxidation : The dithio group may form sulfoxides/sulfones (e.g., with H₂O₂), altering biological activity. Monitor via IR (S=O stretch at ~1050 cm⁻¹).
  • Reduction : Cleavage of the disulfide bond (e.g., using DTT) generates free thiols, which can be quantified via Ellman’s assay .
  • Nucleophilic Substitution : The methyl ester is susceptible to hydrolysis under basic conditions (pH >10), yielding carboxylic acid derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, redox environments). Conduct dose-response curves across multiple models (e.g., cancer vs. normal cells) and validate via orthogonal assays (e.g., SPR for target binding vs. cellular viability assays). Compare results with structurally similar compounds, such as methyl 2-(methylthio)benzoate, to isolate functional group contributions .

Q. How can the stability of the disulfide bridge in biological systems be experimentally assessed?

  • Methodological Answer :

  • Redox Stability : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) with varying glutathione (GSH/GSSG) ratios. Quantify intact compound via LC-MS/MS over time.
  • Enzymatic Degradation : Test susceptibility to disulfide reductases (e.g., thioredoxin) using enzymatic activity assays coupled with HPLC .

Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer :

  • Molecular Docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina.
  • Analog Synthesis : Modify the aminoethyl or benzoate moieties (e.g., halogen substitution) and evaluate MIC values against Gram-positive/-negative strains. Cross-reference with databases like PubChem to identify trends .

Q. How can analytical methods be developed to detect trace degradation products of this compound?

  • Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O/ACN). Use MRM transitions for targeted degradation products (e.g., sulfonic acids or cleaved amines). Validate method robustness via spike-recovery experiments in complex matrices .

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